8-Chloronaphthalene-1-carbaldehyde 8-Chloronaphthalene-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 129994-50-9
VCID: VC21268609
InChI: InChI=1S/C11H7ClO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H
SMILES: C1=CC2=C(C(=C1)C=O)C(=CC=C2)Cl
Molecular Formula: C11H7ClO
Molecular Weight: 190.62 g/mol

8-Chloronaphthalene-1-carbaldehyde

CAS No.: 129994-50-9

Cat. No.: VC21268609

Molecular Formula: C11H7ClO

Molecular Weight: 190.62 g/mol

* For research use only. Not for human or veterinary use.

8-Chloronaphthalene-1-carbaldehyde - 129994-50-9

Specification

CAS No. 129994-50-9
Molecular Formula C11H7ClO
Molecular Weight 190.62 g/mol
IUPAC Name 8-chloronaphthalene-1-carbaldehyde
Standard InChI InChI=1S/C11H7ClO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H
Standard InChI Key WTTGSZPNHAFKSN-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)C=O)C(=CC=C2)Cl
Canonical SMILES C1=CC2=C(C(=C1)C=O)C(=CC=C2)Cl

Introduction

8-Chloronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₇ClO. It is a halogenated aromatic aldehyde, characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and an aldehyde group at the 1st position. This compound is primarily used as a building block in organic synthesis, facilitating the creation of various polycyclic carbo- and heterocycles.

Synthesis Methods

The synthesis of 8-Chloronaphthalene-1-carbaldehyde typically involves the chlorination of naphthalene derivatives followed by formylation. One common method includes the diazotization of 8-chloronaphthalen-1-amine, followed by a Sandmeyer reaction to introduce the aldehyde group. Industrial production may involve large-scale chlorination and formylation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions and Applications

8-Chloronaphthalene-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in chemistry, biology, and medicine.

Oxidation Reactions

  • Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Products: 8-Chloronaphthalene-1-carboxylic acid.

Reduction Reactions

  • Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Products: 8-Chloronaphthalene-1-methanol.

Substitution Reactions

  • Reagents: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

  • Products: Various substituted naphthalenes depending on the nucleophile used.

Biological Activity and Research Findings

Recent studies have highlighted the biological efficacy of 8-Chloronaphthalene-1-carbaldehyde, particularly in antimicrobial and anticancer research. The compound exhibits significant antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. In vitro studies have shown its ability to induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation and apoptosis.

CompoundBiological ActivityKey Differences
8-Chloronaphthalene-1-carbaldehydeAntimicrobial and anticancer propertiesPresence of chlorine and aldehyde groups
4-Chloronaphthalene-1-carbaldehydeModerate antibacterial activityDifferent position of chlorine substitution
1-ChloronaphthaleneLimited antimicrobial activityLacks aldehyde functionality

Comparison with Similar Compounds

8-Chloronaphthalene-1-carbaldehyde is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its balance of reactivity and stability.

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